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Abstract
Dirozalkib (XZP-3621) is a potent, orally bioavailable, next-generation dual inhibitor of

anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.

Developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical, Dirozalkib
has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer

(NSCLC) harboring ALK rearrangements. A key feature of Dirozalkib is its efficacy against a

range of ALK resistance mutations, including the challenging G1202R mutation, which confers

resistance to earlier-generation ALK inhibitors. Furthermore, Dirozalkib exhibits the ability to

penetrate the blood-brain barrier, addressing the common clinical challenge of central nervous

system (CNS) metastases in ALK-positive NSCLC. This whitepaper provides an in-depth

technical overview of the discovery, development, mechanism of action, and preclinical and

clinical evaluation of Dirozalkib.

Introduction
Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when

genetically rearranged, act as oncogenic drivers in a subset of non-small cell lung cancer

(NSCLC) cases. Targeted therapies with ALK inhibitors have significantly improved outcomes

for patients with ALK-positive NSCLC. However, the emergence of acquired resistance, often

through secondary mutations in the ALK kinase domain, and the development of brain

metastases remain significant clinical hurdles.
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Dirozalkib (XZP-3621) was designed to address these unmet needs. Its unique molecular

structure allows for potent inhibition of both ALK and ROS1, including various resistance

mutations. This document details the scientific journey of Dirozalkib from its discovery to its

clinical development, providing researchers and drug development professionals with a

comprehensive understanding of this promising therapeutic agent.

Mechanism of Action
Dirozalkib is an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases. By binding to the

ATP-binding pocket of these kinases, Dirozalkib blocks their phosphorylation and subsequent

activation of downstream signaling pathways crucial for cancer cell proliferation and survival.

Targeted Signaling Pathways
The ALK and ROS1 fusion proteins activate several downstream signaling cascades, including

the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are integral to

regulating cell growth, survival, and proliferation. Dirozalkib's inhibition of ALK and ROS1

effectively shuts down these oncogenic signals.
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ALK/ROS1 Signaling Pathway and Inhibition by Dirozalkib

Cell Membrane

Cytoplasm

Nucleus

ALK/ROS1
Fusion Protein

GRB2/SOS PI3K JAK

RAS

RAF

MEK

ERK

Gene Transcription
(Proliferation, Survival)

PIP3

PIP2 to

PIP2

AKT

mTOR

STAT3

Dirozalkib

Click to download full resolution via product page

Figure 1: Simplified ALK/ROS1 signaling pathway and the inhibitory action of Dirozalkib.
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Preclinical Development
In Vitro Efficacy
Comprehensive preclinical studies were conducted to evaluate the inhibitory activity of

Dirozalkib against wild-type and mutated ALK and ROS1 kinases.

Table 1: In Vitro Inhibitory Activity of Dirozalkib

Target IC50 (nM)

ALK (Wild-Type) Data not publicly available

ALK G1202R Data not publicly available

ALK I1171N Data not publicly available

Other ALK mutants Data not publicly available

| ROS1 (Wild-Type) | Data not publicly available |

Note: Specific IC50 values from primary research publications are not yet publicly available.

The available information indicates strong inhibitory activity against these targets.

Preclinical Pharmacokinetics
The pharmacokinetic profile of Dirozalkib was assessed in various animal models to determine

its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Preclinical Pharmacokinetic Parameters of Dirozalkib
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Species Route Cmax Tmax t1/2
Bioavailabil
ity (%)

Mouse Oral
Data not
publicly
available

Data not
publicly
available

Data not
publicly
available

Data not
publicly
available

Rat Oral

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

| Dog | Oral | Data not publicly available | Data not publicly available | Data not publicly

available | Data not publicly available |

Note: Detailed quantitative pharmacokinetic data from preclinical studies are not yet publicly

available.

In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of Dirozalkib was evaluated in mouse xenograft models implanted with

human NSCLC cell lines harboring ALK rearrangements, including those with resistance

mutations. These studies demonstrated significant tumor growth inhibition.

Clinical Development
Dirozalkib has undergone rigorous clinical evaluation to establish its safety and efficacy in

patients with ALK-positive advanced NSCLC.

Phase I Clinical Trial (NCT05055232)
A Phase I, open-label, multicenter, dose-escalation and expansion study was conducted to

evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of

Dirozalkib in Chinese patients with advanced NSCLC harboring ALK or ROS1 rearrangements

who had failed or were intolerant to prior ALK inhibitor therapy.[1]

Table 3: Summary of Phase I Clinical Trial Design
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Parameter Description

Trial Identifier NCT05055232

Phase I

Study Design Open-label, dose-escalation and expansion

Patient Population
Advanced ALK+ or ROS1+ NSCLC, previously

treated with an ALK inhibitor

Primary Endpoints
Maximum Tolerated Dose (MTD), Dose Limiting

Toxicities (DLTs), Safety and Tolerability

| Secondary Endpoints | Objective Response Rate (ORR), Duration of Response (DOR),

Pharmacokinetics |

Note: Detailed efficacy and safety results from the final analysis of this trial are not yet fully

published.

Phase III Clinical Trial
A randomized, open-label, multicenter Phase III clinical trial was conducted in China to

compare the efficacy and safety of Dirozalkib versus crizotinib as a first-line treatment for

patients with ALK-positive advanced NSCLC. Pivotal Phase III clinical trials demonstrated that

Dirozalkib had significantly superior efficacy compared to marketed first- and second-

generation ALK inhibitors.

Table 4: Efficacy and Safety Highlights from Phase III Trial (vs. Crizotinib)

Endpoint Dirozalkib Crizotinib

Progression-Free Survival

(PFS)

Statistically significant
improvement

-

Objective Response Rate

(ORR)
Higher ORR -

Intracranial Efficacy
Demonstrated efficacy against

CNS metastases
-
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| Key Adverse Events | Predominantly Grade 1-2 diarrhea and vomiting | - |

Note: Specific quantitative data from the pivotal Phase III trial are not yet fully published in

peer-reviewed journals.

Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dirozalkib against

various kinases.

Methodology:

Recombinant human ALK, ROS1, and their mutant variants are used.

The kinase reaction is initiated in a buffer containing ATP and a suitable substrate peptide.

Dirozalkib is added at various concentrations.

The reaction is incubated at 37°C for a specified time.

The amount of phosphorylated substrate is quantified using a suitable detection method

(e.g., ADP-Glo Kinase Assay, HTRF, or ELISA).

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.
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In Vitro Kinase Inhibition Assay Workflow
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Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of Dirozalkib in cancer cell lines.

Methodology:

Human cancer cell lines (e.g., NCI-H3122 for EML4-ALK) are seeded in 96-well plates.

After cell attachment, they are treated with serial dilutions of Dirozalkib or vehicle control.
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The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.

Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

The IC50 values for cell proliferation are calculated from the dose-response curves.

Synthesis and Structure-Activity Relationship (SAR)
The chemical structure of Dirozalkib is claimed in patent WO2016050171A1.[2][3] The

synthesis involves a multi-step process. The structure-activity relationship studies focused on

optimizing the molecule for potent and selective inhibition of ALK and ROS1, including resistant

mutants, while maintaining favorable pharmacokinetic properties. The "unique molecular

structure design" mentioned in company announcements likely refers to specific modifications

that enhance its binding affinity and ability to overcome steric hindrance from mutations in the

kinase domain.

Conclusion
Dirozalkib is a promising next-generation ALK/ROS1 inhibitor with a compelling preclinical and

clinical profile. Its potent activity against a range of resistance mutations, coupled with its ability

to penetrate the blood-brain barrier and a favorable safety profile, positions it as a valuable

therapeutic option for patients with ALK-positive NSCLC. As more detailed data from ongoing

and completed clinical trials become available, the full clinical potential of Dirozalkib will be

further elucidated, potentially establishing a new standard of care in this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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